molecular formula C16H14ClNO4 B7764210 4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid

4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid

Cat. No.: B7764210
M. Wt: 319.74 g/mol
InChI Key: QQEMETRBLNFBGU-UHFFFAOYSA-N
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Description

4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid is an organic compound with the molecular formula C16H14ClNO4 and a molecular weight of 319.74 g/mol . This compound is known for its unique structure, which includes a chlorophenoxy group and a phenylamino group attached to a butanoic acid backbone. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid typically involves the reaction of 4-chlorophenol with 4-nitrophenylamine to form 4-(4-chlorophenoxy)aniline. This intermediate is then reacted with succinic anhydride under acidic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid is widely used in scientific research due to its versatile chemical properties . Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways . It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(4-Bromophenoxy)phenyl]amino}-4-oxobutanoic acid
  • 4-{[4-(4-Methylphenoxy)phenyl]amino}-4-oxobutanoic acid
  • 4-{[4-(4-Fluorophenoxy)phenyl]amino}-4-oxobutanoic acid

Uniqueness

4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and biological activity compared to its analogs with different substituents on the phenoxy group.

Properties

IUPAC Name

4-[4-(4-chlorophenoxy)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c17-11-1-5-13(6-2-11)22-14-7-3-12(4-8-14)18-15(19)9-10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEMETRBLNFBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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